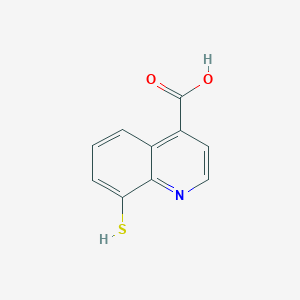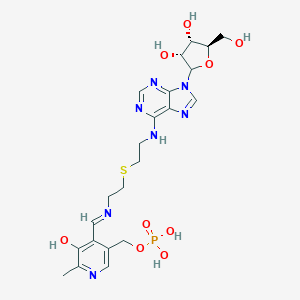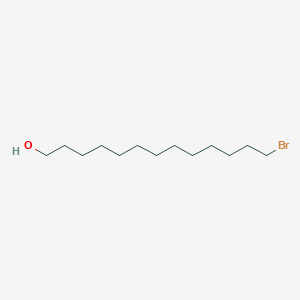
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chloro- and trifluoromethyl-substituted benzenes typically involves direct halogenation or through the use of specific reagents that introduce these functional groups into the benzene ring. For instance, a method using silver trifluoromethanesulfonate promoted the direct and mild formylation of benzenes, which could be adapted for the synthesis of compounds with similar substitution patterns (Ohsawa, Yoshida, & Doi, 2013).
Molecular Structure Analysis
The molecular structure and conformation of compounds closely related to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene have been studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies provide insights into bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties. The electron-withdrawing effects of the chloro- and trifluoromethyl groups significantly influence the electronic structure and distribution within the molecule (Kolesnikova et al., 2014).
Chemical Reactions and Properties
Chloro- and trifluoromethyl-substituted benzenes participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of electron-withdrawing groups that activate the benzene ring towards such reactions. These compounds can serve as intermediates in the synthesis of more complex molecules, demonstrating versatile reactivity patterns that can be harnessed in organic synthesis (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties of chloro- and trifluoromethyl-substituted benzenes, such as melting and boiling points, solubility, and density, are influenced by the nature and position of substituents on the benzene ring. These properties are critical for determining the compound's suitability for various applications, including its use as a solvent or in material synthesis (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are significantly impacted by the chloro- and trifluoromethyl groups. These substituents withdraw electron density from the benzene ring, affecting its reactivity patterns. Understanding these properties is essential for the compound's application in organic synthesis and the development of new materials (Sosnovskikh et al., 2016).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Methods of Application or Experimental Procedures
The synthesis of TFMP derivatives involves a chlorine/fluorine exchange using trichloromethylpyridine . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Results or Outcomes
More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Fluorinated Organic Compounds
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Methods of Application or Experimental Procedures
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Results or Outcomes
Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
3. Production of Several Crop-Protection Products
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the production of several crop-protection products .
Methods of Application or Experimental Procedures
It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes
Notably, of all the TFMP derivatives, it is in highest demand .
4. Synthesis of Fluorinated Organic Compounds
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Methods of Application or Experimental Procedures
The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Results or Outcomes
Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
5. Production of Several Crop-Protection Products
Summary of the Application
“2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene” is used in the production of several crop-protection products .
Methods of Application or Experimental Procedures
It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Results or Outcomes
Notably, of all the TFMP derivatives, it is in highest demand .
Zukünftige Richtungen
Trifluoromethylpyridine and its intermediates, which are structurally similar to 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of these compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
2,3-dichloro-1-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-3-5(8(11,12)13)7(10)6(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMXZYCKOJMQON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563567 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
CAS RN |
115571-58-9 |
Source


|
| Record name | 2,3-Dichloro-1-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)






![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
